molecular formula C8H7NO3S B100578 3-Methoxybenzo[d]isothiazole 1,1-dioxide CAS No. 18712-14-6

3-Methoxybenzo[d]isothiazole 1,1-dioxide

Cat. No.: B100578
CAS No.: 18712-14-6
M. Wt: 197.21 g/mol
InChI Key: LGFRHWQFYVQIFJ-UHFFFAOYSA-N
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Description

3-Methoxybenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . It is also known as this compound. This compound is characterized by a benzothiazole ring system, which is a sulfur-containing heterocycle fused to a benzene ring. It is a white to off-white solid with a melting point of approximately 182°C .

Scientific Research Applications

3-Methoxybenzo[d]isothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 3-Methoxybenzo[d]isothiazole 1,1-dioxide typically involves the reaction of saccharin with methanol in the presence of a catalyst. One common method includes the use of dimethylformamide (DMF) as a catalyst and thionyl chloride as a chlorinating agent . The reaction is carried out under reflux conditions, followed by the removal of excess thionyl chloride and solvent to obtain the final product.

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound. The use of alternative chlorinating agents such as phosgene or phosphorus trichloride can also be employed .

Chemical Reactions Analysis

3-Methoxybenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Methoxybenzo[d]isothiazole 1,1-dioxide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and biological properties.

Properties

IUPAC Name

3-methoxy-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFRHWQFYVQIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340942
Record name 3-methoxy-1,2-benzothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18712-14-6
Record name 3-methoxy-1,2-benzothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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